4-Amino-N,N-diethylbenzenesulfonamide (CAS 1709-39-3) is a highly lipophilic, disubstituted sulfanilamide derivative utilized primarily as a building block in the synthesis of azo dyes, pharmaceutical intermediates, and specialized agrochemicals. By incorporating two ethyl groups on the sulfonamide nitrogen, this compound achieves a calculated LogP of approximately 2.96, marking a significant shift from the highly polar nature of unsubstituted sulfanilamide . This structural modification not only enhances its solubility in standard organic solvents such as dichloromethane and ethyl acetate but also completely eliminates the acidic proton typically found on primary sulfonamides. Consequently, it serves as a critical precursor for industrial and laboratory-scale syntheses where orthogonal reactivity at the aniline amine is required without the risk of sulfonamide deprotonation or competitive nucleophilic attack.
Attempting to substitute 4-Amino-N,N-diethylbenzenesulfonamide with generic sulfanilamide or mono-substituted analogs frequently leads to process failures during complex multi-step syntheses. Unsubstituted sulfanilamide possesses a relatively acidic sulfonamide proton (pKa ~10.4) that is easily deprotonated under mildly basic conditions, leading to the formation of water-soluble salts and competitive nucleophilicity at the sulfonamide nitrogen . This dual reactivity necessitates the use of protecting groups during acylation, alkylation, or diazotization steps, adding costly and time-consuming steps to the manufacturing workflow. In contrast, the N,N-diethyl substitution permanently masks the sulfonamide nitrogen, strictly directing electrophilic attack to the aniline moiety and ensuring high-yield, chemoselective conversions in organic phases without the need for transient protection strategies.
The N,N-diethyl substitution on the sulfonamide nitrogen fundamentally alters the acid-base profile of the molecule compared to baseline sulfanilamide. While unsubstituted sulfanilamide exhibits a sulfonamide pKa of approximately 10.4, making it susceptible to deprotonation and competitive nucleophilic reactions under basic conditions, 4-Amino-N,N-diethylbenzenesulfonamide lacks this acidic proton entirely . Its only measurable pKa is approximately 2.14, corresponding to the conjugate acid of the aniline amine. This complete suppression of sulfonamide acidity allows for chemoselective reactions exclusively at the aniline site without requiring transient protecting groups.
| Evidence Dimension | Sulfonamide Acidity (pKa) |
| Target Compound Data | No acidic sulfonamide proton (measurable pKa ~2.14 for aniline NH3+) |
| Comparator Or Baseline | Unsubstituted sulfanilamide (sulfonamide pKa ~10.4) |
| Quantified Difference | 100% elimination of sulfonamide deprotonation under basic conditions |
| Conditions | Standard aqueous/organic basic reaction conditions |
Enables direct, protecting-group-free functionalization of the aniline moiety, streamlining industrial synthesis and reducing reagent costs.
For applications requiring integration into lipophilic matrices or continuous organic-phase synthesis, 4-Amino-N,N-diethylbenzenesulfonamide offers a massive advantage in partitioning behavior. The addition of two ethyl groups shifts the calculated LogP to 2.96, compared to the highly hydrophilic profile of unsubstituted sulfanilamide (LogP ~ -0.7) . This nearly 3.6-log increase in lipophilicity drastically improves its solubility in standard organic solvents like dichloromethane and ethyl acetate, as demonstrated in extraction and purification workflows where the compound is readily partitioned into the organic layer [1].
| Evidence Dimension | Lipophilicity (LogP) |
| Target Compound Data | LogP = 2.96 |
| Comparator Or Baseline | Unsubstituted sulfanilamide (LogP ≈ -0.7) |
| Quantified Difference | ~3.6 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partition coefficient modeling |
Ensures high solubility in organic solvents, facilitating scalable liquid-liquid extractions and compatibility with lipophilic polymer formulations.
The N,N-diethyl moiety provides specific steric bulk that differentiates it from both unsubstituted and N,N-dimethyl analogs. In the synthesis of complex sulfonamide derivatives, this steric hindrance dictates the packing of the molecules in crystalline forms [1]. When compared to less substituted analogs, the diethyl groups offer increased rotational volume (4 rotatable bonds), which is critical for disrupting unwanted dense intermolecular hydrogen bonding networks that otherwise lead to poor solubility or aggregation in formulated downstream products [1].
| Evidence Dimension | Steric Bulk / Rotatable Bonds |
| Target Compound Data | 4 rotatable bonds, significant steric shielding of the SO2 group |
| Comparator Or Baseline | N,N-dimethyl analog (2 rotatable bonds, lower steric shielding) |
| Quantified Difference | Increased steric volume and rotational flexibility at the sulfonamide terminus |
| Conditions | Crystallographic and computational modeling |
Provides a critical structural tuning dial for formulators needing to prevent molecular aggregation or optimize the physical stability of downstream products.
Due to the lack of an acidic sulfonamide proton, this compound is the ideal choice for direct diazotization and coupling reactions to produce lipophilic azo dyes. It prevents competitive side reactions at the sulfonamide nitrogen, streamlining the industrial synthesis of specialized colorants .
Where downstream drug candidates require higher membrane permeability or organic-phase processability, the LogP of 2.96 makes this compound a superior building block compared to polar sulfanilamides. It readily partitions into organic solvents during liquid-liquid extractions, simplifying purification[1].
In complex multi-step syntheses requiring the functionalization of the aniline amine, the N,N-diethyl group serves as a permanent, stable mask for the sulfonamide. This eliminates the need for transient protection and deprotection cycles that are mandatory when using unsubstituted sulfanilamide .